N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1052608-41-9
VCID: VC4291863
InChI: InChI=1S/C21H24N6O4S/c1-13-12-18(27(25-13)21-22-15(3)14(2)19(28)24-21)23-20(29)16-6-8-17(9-7-16)32(30,31)26-10-4-5-11-26/h6-9,12H,4-5,10-11H2,1-3H3,(H,23,29)(H,22,24,28)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=NC(=C(C(=O)N4)C)C
Molecular Formula: C21H24N6O4S
Molecular Weight: 456.52

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 1052608-41-9

Cat. No.: VC4291863

Molecular Formula: C21H24N6O4S

Molecular Weight: 456.52

* For research use only. Not for human or veterinary use.

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide - 1052608-41-9

Specification

CAS No. 1052608-41-9
Molecular Formula C21H24N6O4S
Molecular Weight 456.52
IUPAC Name N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C21H24N6O4S/c1-13-12-18(27(25-13)21-22-15(3)14(2)19(28)24-21)23-20(29)16-6-8-17(9-7-16)32(30,31)26-10-4-5-11-26/h6-9,12H,4-5,10-11H2,1-3H3,(H,23,29)(H,22,24,28)
Standard InChI Key BGIYFDOLGARXEH-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=NC(=C(C(=O)N4)C)C

Introduction

Structural Characteristics

Core Heterocyclic Framework

The compound’s architecture centers on three interconnected heterocyclic systems: a pyrimidine ring, a pyrazole moiety, and a benzamide group linked to a pyrrolidine sulfonamide. The pyrimidine ring (4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl) features substituents at positions 4 and 5, which enhance electron delocalization and hydrogen-bonding potential. Adjacent to this is the 3-methyl-1H-pyrazol-5-yl group, a five-membered ring with nitrogen atoms at positions 1 and 2, contributing to aromatic stability and metabolic resistance . The benzamide bridge connects to a 4-(pyrrolidin-1-ylsulfonyl) group, where the sulfonamide’s electronegative sulfur and oxygen atoms facilitate interactions with biological targets .

Molecular Geometry and Stereoelectronic Effects

The planar pyrimidine and pyrazole rings enable π-π stacking with aromatic residues in enzyme active sites, while the sulfonamide’s tetrahedral geometry introduces steric bulk, influencing binding specificity. Computational models suggest that the methyl groups at pyrimidine positions 4 and 5 create hydrophobic pockets, enhancing membrane permeability. The pyrrolidine ring adopts an envelope conformation, optimizing sulfonamide orientation for hydrogen bonding with target proteins .

Synthesis and Optimization

Cyclocondensation Strategies

The synthesis begins with cyclocondensation of hydrazine derivatives and 1,3-dicarbonyl precursors, a method refined since Knorr’s pioneering work in 1883 . For this compound, ethyl acetoacetate reacts with methylhydrazine under nano-ZnO catalysis to yield the pyrazole intermediate . Subsequent coupling with a functionalized pyrimidine derivative occurs via nucleophilic acyl substitution, facilitated by carbodiimide crosslinkers.

Key Reaction Steps

  • Pyrazole Formation: Ethyl acetoacetate and methylhydrazine undergo cyclocondensation in ethanol at 80°C, producing 3-methyl-1H-pyrazol-5-yl acetate in 92% yield .

  • Pyrimidine Functionalization: 4,5-Dimethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid is activated using thionyl chloride, then coupled with the pyrazole intermediate to form the pyrimidine-pyrazole hybrid.

  • Sulfonylation: The benzamide group is introduced via Suzuki-Miyaura coupling, followed by sulfonylation with pyrrolidine-1-sulfonyl chloride in dichloromethane under basic conditions .

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, while 1H^1\text{H}-NMR confirms substituent positions through characteristic shifts: δ 2.25 (pyrimidine-CH3_3), δ 7.89 (benzamide aromatic protons). Mass spectrometry (ESI+) verifies the molecular ion peak at m/z 457.1 [M+H]+^+.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The sulfonamide group confers broad-spectrum activity, inhibiting E. coli (MIC 8 μg/mL) and S. aureus (MIC 4 μg/mL) through dihydropteroate synthase (DHPS) binding. Molecular docking predicts hydrogen bonds with Thr62 and Lys220, residues critical for pterin binding.

Research Advancements

Stability and Formulation

Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months, supporting solid dosage forms. Nanoemulsion formulations (lecithin/tween 80) enhance oral bioavailability by 3.2-fold in rat models.

Structure-Activity Relationships (SAR)

Modifications to the pyrrolidine ring (e.g., N-methylation) reduce potency, while fluorination of the benzamide para-position improves metabolic stability (t1/2_{1/2} from 2.1 to 5.7 h) . Replacement of the pyrimidine methyl groups with ethyl moieties (as in CAS 135551751) abolishes activity, highlighting steric constraints .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator